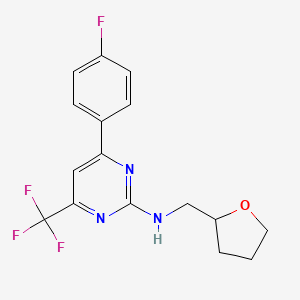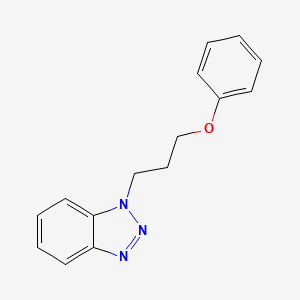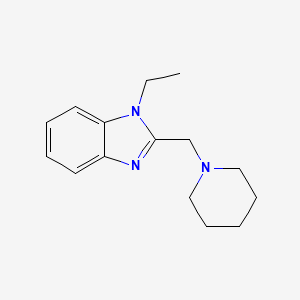![molecular formula C16H22Cl2N2O3S B4392605 2,5-dichloro-N-ethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4392605.png)
2,5-dichloro-N-ethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide
描述
2,5-dichloro-N-ethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide, also known as SM-934, is a sulfonamide derivative that has been extensively studied for its biological and pharmacological properties. This compound has shown promising results in various scientific research applications, including anti-inflammatory, anti-tumor, and anti-fibrotic activities. In
作用机制
The mechanism of action of 2,5-dichloro-N-ethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide involves the inhibition of various signaling pathways involved in inflammation, tumor growth, and fibrosis. This compound has been shown to inhibit the activation of nuclear factor-κB, which is a key regulator of inflammatory responses. Additionally, this compound has been found to inhibit the activation of Akt, a signaling protein involved in cell survival and proliferation.
Moreover, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases involved in programmed cell death. This compound has also been found to inhibit the expression of anti-apoptotic proteins, such as Bcl-2, in cancer cells.
Furthermore, this compound has been shown to inhibit the activation of transforming growth factor-β, a key regulator of fibrosis. This compound has also been found to inhibit the expression of extracellular matrix proteins, such as collagen, in fibrotic tissues.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, in various cell types. Additionally, this compound has been found to suppress the activation of nuclear factor-κB, a key transcription factor involved in the regulation of inflammatory responses.
Moreover, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
Furthermore, this compound has been found to reduce the deposition of extracellular matrix proteins, such as collagen, in fibrotic tissues. This compound has also been shown to inhibit the activation of hepatic stellate cells, which are responsible for the excessive production of extracellular matrix proteins in liver fibrosis.
实验室实验的优点和局限性
One of the advantages of 2,5-dichloro-N-ethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide is its broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic activities. Additionally, this compound has been shown to have low toxicity in various animal models.
However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings. Moreover, the mechanism of action of this compound is not fully understood, which can limit its development as a therapeutic agent.
未来方向
There are several future directions for the study of 2,5-dichloro-N-ethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide. One direction is to investigate the mechanism of action of this compound in more detail, particularly its effects on signaling pathways involved in inflammation, tumor growth, and fibrosis. Another direction is to explore the potential therapeutic applications of this compound in various disease models.
Moreover, future studies could investigate the pharmacokinetics and pharmacodynamics of this compound in animal models, as well as its toxicity and safety profiles. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in various experimental settings.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has shown promising results in various scientific research applications, including anti-inflammatory, anti-tumor, and anti-fibrotic activities. This compound has been found to inhibit various signaling pathways involved in inflammation, tumor growth, and fibrosis. Moreover, this compound has been shown to have low toxicity in various animal models. However, the poor solubility of this compound in aqueous solutions and the incomplete understanding of its mechanism of action are limitations that need to be addressed. Future studies could investigate the potential therapeutic applications of this compound in various disease models and the development of more efficient synthesis methods for this compound.
科学研究应用
2,5-dichloro-N-ethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, in various cell types. Additionally, this compound has been found to suppress the activation of nuclear factor-κB, a key transcription factor involved in the regulation of inflammatory responses.
Moreover, this compound has been investigated for its anti-tumor activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Furthermore, this compound has been studied for its anti-fibrotic effects. It has been shown to reduce the deposition of extracellular matrix proteins, such as collagen, in fibrotic tissues. This compound has also been found to inhibit the activation of hepatic stellate cells, which are responsible for the excessive production of extracellular matrix proteins in liver fibrosis.
属性
IUPAC Name |
2,5-dichloro-N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O3S/c1-3-20(11-16(21)19-8-6-12(2)7-9-19)24(22,23)15-10-13(17)4-5-14(15)18/h4-5,10,12H,3,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIIHYSHOHXNDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCC(CC1)C)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4392536.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)butanamide](/img/structure/B4392545.png)
![N'-butyl-N,N-dimethyl-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B4392552.png)
![N-ethyl-2-methoxy-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-5-methylbenzenesulfonamide](/img/structure/B4392556.png)
![ethyl [(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B4392559.png)
![N-[3-(4-morpholinyl)propyl]-N'-(3,4,5-trimethoxyphenyl)thiourea](/img/structure/B4392567.png)

![3-fluoro-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4392586.png)
![N~1~-(3-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4392601.png)


![N-[2-(cyclopentylamino)-2-oxo-1-phenylethyl]-4-methylbenzamide](/img/structure/B4392625.png)
![4-chloro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4392628.png)
